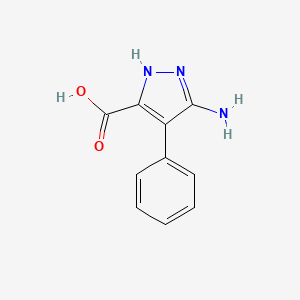

3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-9-7(6-4-2-1-3-5-6)8(10(14)15)12-13-9/h1-5H,(H,14,15)(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSYNYUJSLLDSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1238343-38-8 | |

| Record name | 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-4-phenyl-1H-pyrazole-5-carboxylic acid

Abstract

This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are foundational in the development of therapeutic agents, acting as inhibitors of protein glycation, and exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the molecular transformations. We present a robust, multi-step synthetic protocol, detailed characterization workflows using modern spectroscopic techniques, and a complete set of validated data.

Strategic Approach to Synthesis: A Rationale

The synthesis of polysubstituted pyrazoles is most reliably achieved through the cyclocondensation of a 1,3-dielectrophilic species with a hydrazine derivative.[1][3][4] For the target molecule, this compound, a retrosynthetic analysis points to a logical three-stage approach:

-

Formation of a Key Intermediate: The core of the strategy is the creation of a suitable β-ketonitrile precursor, ethyl 2-cyano-3-oxo-3-phenylpropanoate. This molecule contains the necessary carbon backbone and functional groups in the correct oxidation state to facilitate pyrazole ring formation.

-

Heterocyclic Ring Formation: Cyclocondensation of this intermediate with hydrazine hydrate provides the pyrazole core. The use of hydrazine hydrate is a classic and highly effective method for forming the N-N bond integral to the pyrazole ring.[1]

-

Functional Group Transformation: The final step involves the saponification (base-catalyzed hydrolysis) of the ethyl ester to the desired carboxylic acid, a standard and high-yielding transformation.

This pathway is chosen for its reliability, use of readily available starting materials, and the straightforward nature of the reaction workups and purifications.

Visualized Synthetic Workflow

The following diagram illustrates the strategic pathway from commercially available precursors to the final target molecule.

Caption: Synthetic pathway for this compound.

Experimental Protocols: A Step-by-Step Guide

These protocols are designed to be self-validating, with clear checkpoints for assessing reaction completion and product purity.

Protocol 2.1: Synthesis of Ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate (Intermediate)

This procedure details the critical cyclocondensation reaction. The use of glacial acetic acid as a catalyst is crucial as it protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-cyano-3-oxo-3-phenylpropanoate (10 mmol) in absolute ethanol (50 mL).

-

Reagent Addition: To this solution, add hydrazine hydrate (12 mmol, 1.2 equivalents) dropwise over 5 minutes. A slight exotherm may be observed. Following the addition, add 3-4 drops of glacial acetic acid to catalyze the reaction.

-

Reaction Execution: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The disappearance of the starting material spot indicates completion.

-

Workup and Isolation: Allow the reaction mixture to cool to room temperature. A precipitate will form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 15 mL). The resulting crude product is typically of high purity. For exacting applications, recrystallization from ethanol can be performed to yield a white to off-white crystalline solid.

Protocol 2.2: Synthesis of this compound (Final Product)

This step accomplishes the hydrolysis of the ester to the carboxylic acid. The reaction is monitored by the complete consumption of the starting ester.

-

Reaction Setup: Suspend the ethyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate (8 mmol) in a 10% aqueous solution of sodium hydroxide (40 mL) in a 100 mL round-bottom flask.

-

Reaction Execution: Heat the mixture to 80-90°C with vigorous stirring for 2-3 hours. The suspension should gradually become a clear, homogeneous solution as the carboxylate salt forms. Monitor via TLC until the starting ester is no longer detectable.

-

Workup and Isolation: Cool the reaction mixture in an ice bath. While stirring, slowly add 2M hydrochloric acid dropwise to neutralize the solution. The carboxylic acid will precipitate as a white solid. Continue adding HCl until the pH of the solution is approximately 4-5.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any residual salts. Dry the product in a vacuum oven at 60°C overnight.

Comprehensive Characterization: Structure Elucidation and Purity Verification

Unambiguous characterization is paramount to confirming the identity and purity of the synthesized molecule.[5] A multi-technique spectroscopic approach provides the necessary orthogonal data points for confident structural assignment.

Visualized Characterization Workflow

Caption: Standard analytical workflow for structural verification.

Protocol 3.1: Spectroscopic and Physical Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the final product in ~0.6 mL of DMSO-d₆. The choice of DMSO-d₆ is critical as it allows for the observation of exchangeable protons (NH₂, NH, and COOH).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key signals to identify include the aromatic protons of the phenyl group, the broad singlets for the amino (-NH₂) and pyrazole (-NH) protons, and the very broad singlet for the carboxylic acid (-COOH) proton.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Identify the signals for the pyrazole ring carbons, the phenyl ring carbons, and the carbonyl carbon of the carboxylic acid.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid-state analysis.

-

Acquisition: Scan from 4000 to 400 cm⁻¹. The resulting spectrum should clearly show characteristic absorption bands for the key functional groups.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: Prepare a dilute solution of the sample in methanol or acetonitrile.

-

Acquisition: Analyze using Electrospray Ionization (ESI) in positive ion mode. This will provide a highly accurate mass measurement of the protonated molecule [M+H]⁺, confirming the elemental composition.

-

-

Melting Point (MP):

-

Determine the melting point using a calibrated apparatus. A sharp melting range (e.g., within 1-2°C) is a strong indicator of high purity.

-

-

Elemental Analysis:

-

Submit a sample for C, H, N analysis. The experimentally determined percentages should agree with the calculated theoretical values to within ±0.4%.

-

Data Summary and Interpretation

The following table summarizes the expected and interpreted data from the characterization analyses.

| Analysis Technique | Parameter | Expected Result | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | ~12.5 (br s, 1H)~7.8 (br s, 1H)~7.2-7.5 (m, 5H)~5.5 (br s, 2H) | -COOH protonPyrazole N-H protonPhenyl ring protons-NH₂ protons |

| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | ~165~150~140~125-135~105 | Carboxylic acid C=OPyrazole C3 (C-NH₂)Pyrazole C5 (C-COOH)Phenyl & Pyrazole C4 carbons |

| FT-IR (ATR, cm⁻¹) | Wavenumber (ν) | 3450-3200 (broad)3350 & 3250 (sharp)~3100 (broad)~1680 (strong)~1610 | O-H stretch (carboxylic acid)N-H stretches (primary amine)N-H stretch (pyrazole)C=O stretch (conjugated acid)C=N/C=C stretches |

| HRMS (ESI+) | m/z | Calculated for [C₁₀H₉N₃O₂ + H]⁺: 204.0768 | Found: 204.0771 (or within 5 ppm) |

| Melting Point | Range | >200 °C (with decomposition) | Sharp range indicates high purity. |

| Elemental Analysis | % Composition | C: 59.11, H: 4.46, N: 20.68 | Experimental values match theoretical. |

Conclusion

This guide outlines a logical and robust framework for the synthesis and definitive characterization of this compound. By adhering to the detailed protocols and understanding the rationale behind the procedural choices, researchers can reliably produce and validate this valuable chemical entity. The provided spectroscopic data serves as a benchmark for quality control, ensuring that the material produced is suitable for subsequent applications in drug discovery and development. The aminopyrazole scaffold continues to be a privileged structure in medicinal chemistry, and mastery of its synthesis is a key capability for any research team in the field.[2][6][7]

References

-

El-Sayed, M. A. A. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(12), 10332-10345. [Link]

-

ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties. ChemSynthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1698. [Link]

-

Tomczyk, M., & Wójcik, M. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(11), 3183. [Link]

-

Wyrębek, P., Oszywa, B., & Mucha, P. (2017). Pyrazole amino acids: Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. Journal of Peptide Science, 23(7-8), 606-614. [Link]

-

Kavale, M. S., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(21), 5035. [Link]

-

Butt, T. M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312-o1313. [Link]

-

Ghamdi, A. M. A., et al. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 45(3), 1545-1556. [Link]

-

Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7906. [Link]

- Google Patents. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.

-

Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]

-

Dömling, A., & Beck, B. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1118-1158. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5. [Link]

-

Popa, M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5481. [Link]

-

Mert, S., & Kazaz, C. (2011). Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Journal of the Serbian Chemical Society, 76(12), 1625-1636. [Link]

-

Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Open Ukrainian Citation Index. [Link]

-

SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

-

Caruso, F., & Rossi, M. (2009). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2173. [Link]

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. [Link]

-

El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]

-

Chemistry. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

-

ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. [Link]

-

PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a substituted pyrazole core, is a key pharmacophore in a variety of biologically active molecules. The pyrazole ring system, with its two adjacent nitrogen atoms, offers a unique combination of hydrogen bonding capabilities, metabolic stability, and conformational rigidity, making it a privileged scaffold in the design of novel therapeutics. The presence of the amino, phenyl, and carboxylic acid functional groups provides multiple points for molecular interactions and further chemical modification, opening avenues for the development of compounds with tailored pharmacological profiles.

A precise and unambiguous structural elucidation is the cornerstone of any research and development program involving novel chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound. By integrating established principles of spectroscopic interpretation with data from closely related analogues, this guide will empower researchers to confidently identify and characterize this important molecule.

Molecular Structure and Tautomerism

The structure of this compound presents an interesting case of prototropic tautomerism, a common feature in pyrazole derivatives. The proton on the pyrazole nitrogen can reside on either N1 or N2. In the case of N-unsubstituted pyrazoles, a rapid equilibrium between the tautomeric forms often exists in solution. For the purpose of this guide, we will primarily consider the 1H-pyrazole tautomer, which is generally the more stable form for 3-aminopyrazoles.[1][2]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in both ¹H and ¹³C NMR spectra, a detailed picture of the molecular framework can be constructed.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or methanol-d₄. The choice of solvent is critical, as the acidic and amine protons are exchangeable and their observation depends on the solvent's properties. DMSO-d₆ is often preferred as it can slow down the exchange rate of labile protons, allowing for their observation.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher. Higher field strengths will provide better signal dispersion, which is particularly useful for resolving the aromatic multiplets.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~12.0 - 13.0 | broad singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. Its chemical shift can be concentration and temperature-dependent. |

| ~11.5 - 12.5 | broad singlet | 1H | NH (pyrazole) | The N-H proton of the pyrazole ring is also deshielded and exchangeable. In some cases, this signal may be very broad or not observed. For a similar compound, 3-amino-5-phenyl-1H-4-pyrazolecarbonitrile, the NH proton was observed at 12.16 ppm.[3] |

| ~7.2 - 7.5 | multiplet | 5H | Phenyl-H | The protons of the phenyl group will appear as a complex multiplet in the aromatic region. The exact pattern will depend on the electronic effects of the pyrazole ring. |

| ~5.0 - 6.0 | broad singlet | 2H | NH₂ | The amine protons are typically observed as a broad singlet. Their chemical shift is influenced by hydrogen bonding and the electronic nature of the pyrazole ring. In 3-amino-5-phenyl-1H-4-pyrazolecarbonitrile, the NH₂ protons appear at 6.50 ppm.[3] |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~160 - 165 | C=O (carboxylic acid) | The carbonyl carbon of the carboxylic acid is expected in this region, consistent with other carboxylic acids.[4] |

| ~150 - 155 | C3 (pyrazole) | The carbon bearing the amino group (C3) is expected to be significantly deshielded due to the electron-donating effect of the nitrogen atom. |

| ~140 - 145 | C5 (pyrazole) | The carbon atom attached to the carboxylic acid group (C5) will also be deshielded. |

| ~130 - 135 | C-ipso (phenyl) | The ipso-carbon of the phenyl ring attached to the pyrazole. |

| ~128 - 130 | C-ortho, C-meta, C-para (phenyl) | The remaining carbons of the phenyl ring will appear in the typical aromatic region. |

| ~100 - 105 | C4 (pyrazole) | The carbon atom substituted with the phenyl group (C4) is expected to be in this region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr pellet method, a small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and then automatically subtracted from the sample spectrum.

Predicted IR Spectral Data

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Rationale and Comparative Insights |

| 3400 - 3200 | N-H stretch | Amino (NH₂) | The amino group will show two characteristic stretching bands in this region, corresponding to the symmetric and asymmetric stretches. For aminopyrazoles, these bands are typically observed in this range.[1][2] |

| 3300 - 2500 | O-H stretch | Carboxylic Acid (COOH) | A very broad and strong absorption in this region is a hallmark of a carboxylic acid, arising from the hydrogen-bonded O-H stretching vibrations.[5] |

| ~3100 | N-H stretch | Pyrazole (N-H) | The N-H stretching of the pyrazole ring is expected in this region, often appearing as a medium to sharp band. |

| ~3050 | C-H stretch | Aromatic (Phenyl) | The C-H stretching vibrations of the phenyl ring typically appear just above 3000 cm⁻¹. |

| ~1700 - 1680 | C=O stretch | Carboxylic Acid (C=O) | A strong and sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected here. Conjugation with the pyrazole ring may shift this to a slightly lower wavenumber. |

| ~1640 - 1600 | N-H bend / C=C stretch | Amino (NH₂) / Aromatic | The N-H bending vibration of the amino group and the C=C stretching vibrations of the pyrazole and phenyl rings are expected in this region. |

| ~1550 - 1450 | C=N stretch / C=C stretch | Pyrazole / Aromatic | The stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings give rise to several bands in this "fingerprint" region. |

| ~1300 - 1200 | C-O stretch | Carboxylic Acid (C-O) | The C-O stretching vibration of the carboxylic acid group typically appears in this range. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which can be run in either positive or negative ion mode.

-

Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap, separates the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the different ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Predicted Mass Spectrometry Data (ESI)

-

Molecular Ion:

-

In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z corresponding to the molecular weight of the compound plus the mass of a proton.

-

In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

-

-

Key Fragmentation Pathways:

-

Decarboxylation: A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da). This would result in a significant fragment ion. The loss of the entire carboxylic acid group (COOH, 45 Da) is also possible.

-

Loss of NH₃: The amino group may be lost as ammonia (17 Da).

-

Cleavage of the Phenyl Group: Fragmentation involving the loss of the phenyl group (77 Da) or cleavage within the pyrazole ring are also plausible.

-

Sources

An In-depth Technical Guide to GSK3368715: A Potent and Selective Type I PRMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of GSK3368715, a potent and selective, orally active inhibitor of Type I protein arginine methyltransferases (PRMTs). Initially misidentified in some databases under CAS number 1238343-38-8, the correct identifiers for GSK3368715 and its salt forms are now well-established. This document will serve as a critical resource for researchers in oncology, epigenetics, and drug discovery, offering in-depth information on its chemical properties, mechanism of action, experimental applications, and sourcing.

Chemical Identity and Physicochemical Properties

GSK3368715, also known as EPZ019997, is a small molecule inhibitor that has garnered significant interest for its potential as an anti-cancer agent.[1] It is crucial to use the correct CAS numbers for ordering and in publications to ensure clarity and reproducibility of research.

| Property | Value | Reference |

| Chemical Name | N1-((3-(4,4-bis(ethoxymethyl)cyclohexyl)-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine | [2] |

| Synonyms | EPZ019997 | [1] |

| CAS Number (Free Base) | 1629013-22-4 | [3] |

| CAS Number (HCl salt) | 2227587-25-7 | [2] |

| Molecular Formula (Free Base) | C20H38N4O2 | [3] |

| Molecular Weight (Free Base) | 366.54 g/mol | [3] |

| Molecular Formula (HCl salt) | C20H38N4O2 · HCl | [2] |

| Molecular Weight (HCl salt) | 403.0 g/mol | [2][4] |

| Appearance | Solid | [2] |

| Solubility | DMSO: 40 mg/mL | [2] |

| Storage | Pure form: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1][3] |

Synthesis Overview

The chemical synthesis of GSK3368715 has been a subject of process development to ensure scalability and efficiency for clinical and research supply. The initial discovery route was a lengthy 17-step process with an overall yield of 13%.[5] This route was not ideal for large-scale production due to the use of expensive starting materials and challenging reaction conditions, such as a large-scale Sandmeyer halogenation and cryogenic acylation.[5]

A more robust and scalable manufacturing route was subsequently developed.[5] A key strategic disconnection in this improved synthesis is a Palladium-catalyzed direct alkenylation of a pyrazole core.[5] This pivotal step significantly streamlined the process by eliminating four problematic reactions from the original route.[5] The new synthesis doubled the overall yield and drastically reduced the cost of goods, making the compound more accessible for extensive research and development.[5]

Mechanism of Action: Targeting Type I PRMTs

GSK3368715 is a reversible and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I protein arginine methyltransferases.[1] This class of enzymes, which includes PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, is responsible for the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][6] This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[7]

The dysregulation and overexpression of Type I PRMTs, particularly PRMT1, have been implicated in the pathogenesis of numerous solid and hematopoietic cancers.[8] By inhibiting these enzymes, GSK3368715 disrupts the normal methylation patterns of key cellular proteins. This leads to a global decrease in asymmetric dimethylarginine (ADMA) and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[6] This shift in arginine methylation states alters protein function and downstream signaling pathways, ultimately leading to anti-proliferative effects in cancer cells.[1][6]

Caption: GSK3368715 inhibits Type I PRMTs, blocking ADMA formation.

Biological Activity and Therapeutic Potential

GSK3368715 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines, representing various hematological and solid tumor types.[6] It has been shown to induce cell cycle arrest and apoptosis in susceptible cancer cells.[2]

In Vitro Activity

GSK3368715 exhibits low nanomolar inhibitory activity against several Type I PRMTs.

| Target | IC50 (nM) |

| PRMT1 | 3.1 |

| PRMT3 | 48 |

| PRMT4 | 1148 |

| PRMT6 | 5.7 |

| PRMT8 | 1.7 |

| Data from MedchemExpress[1] |

The compound shows significant selectivity for Type I PRMTs over Type II (PRMT5, PRMT9) and Type III (PRMT7) enzymes.[2]

In Vivo Efficacy

In preclinical xenograft models, orally administered GSK3368715 has been shown to significantly inhibit tumor growth and, in some cases, induce tumor regression.[1][2] For instance, in a BxPC-3 pancreatic cancer xenograft model, GSK3368715 reduced tumor growth by 78% and 97% at doses of 150 and 300 mg/kg, respectively.[1][3] Similar anti-tumor effects have been observed in models of diffuse large B-cell lymphoma (DLBCL), renal carcinoma, and breast cancer.[2]

Clinical Development

GSK3368715 entered a Phase 1 clinical trial (NCT03666988) to evaluate its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors and DLBCL.[8][9] However, the study was terminated early due to a higher-than-expected incidence of thromboembolic events and limited evidence of clinical efficacy at the doses tested.[9]

Experimental Protocols

In Vitro Cell Viability Assay (MTT/CCK-8)

This protocol provides a general framework for assessing the effect of GSK3368715 on cancer cell viability.

Caption: Workflow for determining cell viability after GSK3368715 treatment.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Preparation: Prepare a stock solution of GSK3368715 in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of GSK3368715. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment:

-

Data Acquisition: Measure the absorbance at 450 nm for the CCK-8 assay or 570 nm for the MTT assay using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of GSK3368715 in a mouse xenograft model.[12][13][14]

Step-by-Step Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).[12]

-

Tumor Growth: Monitor the mice regularly until the tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer GSK3368715 orally at the desired doses (e.g., 9.375-300 mg/kg) daily.[2] The control group should receive the vehicle solution.

-

Formulation for Oral Gavage: A common formulation for in vivo studies involves dissolving GSK3368715 in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).

Sourcing and Availability

GSK3368715 is available for research purposes from several chemical suppliers. It is typically sold as the free base or as a hydrochloride or trihydrochloride salt.[4][6] Researchers should verify the purity and identity of the compound upon receipt.

| Supplier | Product Name | Purity | Available Forms |

| MedchemExpress | GSK3368715 (EPZ019997) | >99% | Free base, dihydrochloride, trihydrochloride |

| Cayman Chemical | GSK3368715 (hydrochloride) | ≥98% | Hydrochloride |

| Selleck Chemicals | GSK3368715 3HCl | ≥99% | Trihydrochloride |

| Axon Medchem | GSK3368715 hydrochloride | >99% | Hydrochloride |

| Chemietek | GSK3368715 (EPZ019997) | >99.5% | Monohydrochloride |

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling GSK3368715. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.[15] Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, are recommended.

Conclusion

GSK3368715 is a valuable research tool for investigating the role of Type I protein arginine methyltransferases in cancer and other diseases. Its high potency and selectivity make it a powerful probe for elucidating the biological consequences of PRMT1 inhibition. While its clinical development has faced challenges, the compound remains a cornerstone for preclinical studies aimed at understanding the therapeutic potential of targeting arginine methylation. This guide provides a solid foundation for researchers to design and execute well-informed experiments with GSK3368715.

References

-

Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell. PubMed Central. 2022-06-08. [Link]

-

Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. PubMed. 2023-05-26. [Link]

-

First Time in Humans (FTIH) Study of GSK3368715 in Participants With Solid Tumors and Diffuse Large B-cell Lymphoma (DLBCL). ClinicalTrials.gov. [Link]

-

Chemietek. GSK3368715 (EPZ019997). [Link]

-

Development of a manufacturing route towards GSK3368715, a type I PRMT inhibitor. American Chemical Society. [Link]

-

Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. National Institutes of Health. 2023-05-26. [Link]

-

Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed Central. 2022-10-26. [Link]

-

An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. National Institutes of Health. 2021-04-08. [Link]

-

Xenograft Mouse Models. Melior Discovery. [Link]

-

Crystal structure of GSK3368715 bound to PRMT1 (PDB: 6NT2). ResearchGate. [Link]

-

MTT Assay for Cell Viability. YouTube. 2020-05-26. [Link]

-

Xenograft Models. Biocytogen. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Development of a manufacturing route towards GSK3368715, a type I PRMT inhibitor - American Chemical Society [acs.digitellinc.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. meliordiscovery.com [meliordiscovery.com]

- 14. biocytogen.com [biocytogen.com]

- 15. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Tautomeric Landscape of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid

Abstract: Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a phenomenon of profound importance in medicinal chemistry and drug development. The specific tautomeric form of a molecule can dictate its physicochemical properties, receptor binding affinity, and metabolic fate. This guide provides a comprehensive technical exploration of the tautomerism of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid, a heterocyclic scaffold of significant interest. We will dissect the potential tautomeric forms, analyze the electronic influence of its substituents, and present a multi-faceted approach for characterization, integrating computational modeling with robust experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of tautomeric control in heterocyclic systems.

Introduction to Tautomerism in Heterocyclic Systems

The Concept of Prototropic Tautomerism

Prototropic tautomerism involves the migration of a proton, typically accompanied by a shift in the location of a double bond.[1][2] This rapid, reversible isomerization results in a mixture of tautomers in equilibrium. The position of this equilibrium is not fixed; it is exquisitely sensitive to environmental factors such as solvent, pH, and temperature, as well as the intrinsic electronic nature of the molecule's substituents.[3][4][5]

Annular Tautomerism in Pyrazoles: A Fundamental Overview

For 1H-pyrazoles with substituents at the 3 and 5 positions, the most prevalent form of tautomerism is annular prototropic tautomerism.[6] This involves the shuttling of the N-H proton between the two adjacent ring nitrogen atoms (N1 and N2). This process leads to two distinct tautomeric forms, which, although structurally similar, can possess significantly different electronic and steric properties.[6][7]

Significance in Medicinal Chemistry and Drug Development

The ability of a drug candidate to exist in multiple tautomeric forms presents both challenges and opportunities. Different tautomers expose different hydrogen bond donor/acceptor patterns and have altered dipole moments, which can drastically change how a molecule interacts with its biological target.[2] Furthermore, properties like solubility and membrane permeability can be tautomer-dependent. Therefore, identifying the predominant tautomeric form(s) under physiological conditions is a critical step in the drug design and optimization process.[4]

Theoretical Analysis of Tautomerism in this compound

Identifying Potential Tautomeric Forms

The structure of this compound allows for several potential tautomers. The primary equilibrium is the annular tautomerism involving the pyrazole ring nitrogens. Additionally, the exocyclic amino group can participate in amine-imine tautomerism. The principal tautomeric forms are illustrated below.

Caption: Primary tautomeric equilibria for the target molecule.

The Influence of Substituents: A Push-Pull Scenario

The tautomeric equilibrium in substituted pyrazoles is heavily influenced by the electronic properties of the substituents at the C3 and C5 positions.[6][8]

-

Electron-Donating Groups (EDGs): Groups like amino (-NH2) tend to stabilize the tautomer where the proton is on the adjacent nitrogen (N2), placing the substituent formally at the C3 position.[6][9]

-

Electron-Withdrawing Groups (EWGs): Groups like carboxylic acid (-COOH) favor the tautomer where the proton is on the N1 atom, placing the substituent at the C5 position.[6][9]

In this compound, we have a classic "push-pull" system. The EDG at C3 and the EWG at C5 exert opposing electronic pressures on the pyrazole ring, making the prediction of the dominant tautomer non-trivial and highly dependent on the surrounding environment.

Computational Prediction of Tautomer Stability

To gain initial insights into the relative stabilities, quantum mechanical calculations are indispensable. Density Functional Theory (DFT) is a robust method for this purpose.[10][11][12]

Causality of Method Selection: The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a well-validated balance of computational cost and accuracy for calculating the geometries and relative energies of organic molecules.[6][10] The inclusion of diffuse functions (++) is crucial for accurately describing systems with lone pairs and potential hydrogen bonds, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules. To simulate a solution environment, a Polarizable Continuum Model (PCM) is employed, which approximates the solvent as a continuous dielectric medium, providing a more realistic energy landscape.[12]

Table 1: Hypothetical Relative Gibbs Free Energies (ΔG) of Tautomers

| Tautomer | Gas Phase (ΔG, kJ/mol) | In Water (PCM) (ΔG, kJ/mol) |

|---|---|---|

| Tautomer 1 (3-amino-1H) | 0.00 (Reference) | 0.00 (Reference) |

| Tautomer 2 (5-amino-1H) | +9.8 | +5.2 |

| Tautomer 3 (Amine-Imine) | +25.3 | +18.7 |

Note: These values are illustrative examples derived from typical trends and are not from a specific calculation on this exact molecule.

These hypothetical results suggest that the annular tautomers are significantly more stable than the amine-imine form, and that a polar solvent like water may slightly reduce the energy gap between the two annular tautomers.

Experimental Elucidation of Tautomeric Equilibria

A multi-spectroscopic approach is required for the unambiguous characterization of the tautomeric equilibrium in solution.

Caption: Integrated workflow for the study of tautomerism.

The Central Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for studying tautomeric equilibria in solution.[4][6][13][14] It allows for both the identification and quantification of the species present.[15][16]

Expertise & Causality: At room temperature, if the proton exchange between tautomers is fast on the NMR timescale, averaged signals will be observed. By lowering the temperature, this exchange can be slowed, allowing the distinct signals for each tautomer to be resolved.[17] The chemical shifts of the pyrazole ring carbons (C3 and C5) and, if possible, the ¹⁵N shifts of the ring nitrogens, are particularly diagnostic.[6][18] The ratio of the integrated signal areas for the resolved tautomers directly provides the equilibrium constant (Keq) at that temperature.

Protocol: Variable-Temperature (VT) NMR Analysis

-

Sample Preparation: Prepare a ~10-20 mM solution of the compound in a suitable deuterated solvent (e.g., DMSO-d6, which is a good hydrogen bond acceptor, or a less interactive solvent like CDCl3).

-

Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at ambient temperature (e.g., 298 K). Note any broad signals, which may indicate dynamic exchange.

-

Cooling Sequence: Decrease the sample temperature in increments of 10 K (e.g., 288 K, 278 K, etc.) down to the solvent's freezing point. Allow the temperature to equilibrate for 5-10 minutes at each step.

-

Acquisition at Each Temperature: Acquire a ¹H spectrum at each temperature. Observe the sharpening of broad peaks or the decoalescence of averaged peaks into distinct signals for each tautomer.

-

Quantification: Once clear, non-overlapping signals for each tautomer are resolved, carefully integrate the corresponding peaks.

-

Equilibrium Constant Calculation: Calculate Keq at each temperature using the formula: Keq = [Tautomer A] / [Tautomer B] = Integral_Area_A / Integral_Area_B.

-

Thermodynamic Analysis: Plot ln(Keq) versus 1/T (van 't Hoff plot) to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

FT-IR spectroscopy provides complementary information by probing the vibrational modes of functional groups, which differ between tautomers.[19][20]

Expertise & Causality: The key regions to monitor are the N-H stretching frequencies (~3100-3400 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1750 cm⁻¹), and the fingerprint region (<1600 cm⁻¹) where ring vibrations occur. Intramolecular hydrogen bonding, which may be present in one tautomer but not another, can cause significant shifts and broadening of the N-H and O-H bands.[21]

Protocol: Solution-Phase FT-IR

-

Solvent Selection: Choose an IR-transparent solvent in the regions of interest (e.g., CCl4, CH2Cl2). Prepare solutions of varying concentrations to check for intermolecular association.

-

Background Spectrum: Acquire a background spectrum of the pure solvent in the sample cell.

-

Sample Spectrum: Acquire the spectrum of the compound solution.

-

Spectral Subtraction: Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the solute.

-

Analysis: Compare the observed vibrational bands with those predicted by DFT calculations for each tautomer to aid in assignment.

UV-Vis Spectroscopy for Probing Electronic Transitions

Different tautomers possess distinct conjugated systems and will therefore exhibit different electronic absorption spectra.[12][22]

Expertise & Causality: By measuring the absorbance in solvents of varying polarity, one can observe solvatochromic shifts (shifts in λmax).[23] A shift in the equilibrium position induced by the solvent will result in changes in the overall shape and λmax of the spectrum. This method is particularly useful for tracking qualitative shifts in the equilibrium, though deconvolution of overlapping spectra can be challenging.[24]

Protocol: UV-Vis Solvent Study

-

Stock Solution: Prepare a concentrated stock solution in a solvent like acetonitrile.

-

Solvent Series: Prepare a series of dilute solutions (~10-5 M) in various solvents spanning a range of polarities (e.g., hexane, chloroform, acetonitrile, ethanol, water).

-

Spectrum Acquisition: Record the UV-Vis spectrum for each solution from ~200 to 500 nm.

-

Analysis: Compare the λmax and overall spectral shape across the solvent series. Correlate changes with solvent polarity parameters to infer which tautomer is stabilized by polar or nonpolar environments.

Synthesizing the Evidence: A Holistic View

Integrating Computational and Experimental Data

The strength of this approach lies in the integration of predictive theory with empirical evidence. DFT calculations provide a theoretical framework for the relative stabilities and spectroscopic properties (NMR chemical shifts, IR frequencies) of each tautomer. This theoretical data is then used to assign the signals observed in the experimental spectra, leading to a confident identification and quantification of the tautomers present in solution.

The Impact of Environment: Solvent, pH, and Temperature

For this compound, the tautomeric balance is expected to be highly tunable:

-

Solvent: Polar protic solvents are likely to stabilize the tautomer with the greater dipole moment and better hydrogen bonding capability.[11][12][25]

-

pH: The ionization state of the amino and carboxylic acid groups will fundamentally alter the electronic landscape. At low pH, the amino group will be protonated (-NH3+), strongly favoring the tautomer where the pyrazole N-H is distant from this positive charge. At high pH, the carboxylate (-COO-) will dominate, influencing the equilibrium differently.

-

Temperature: As revealed by VT-NMR, temperature directly shifts the equilibrium, allowing for the determination of the thermodynamic driving forces of the isomerization.

Implications for Drug Design

Understanding this tautomeric system is crucial for structure-activity relationship (SAR) studies. A synthetic modification elsewhere in the molecule could inadvertently shift the tautomeric equilibrium, changing the hydrogen bonding pattern presented to the biological target and leading to an unexpected drop in activity. By characterizing and controlling the tautomeric preference, medicinal chemists can design molecules that adopt the optimal bioactive form, leading to more potent and selective drug candidates.

Conclusion

The tautomerism of this compound is a complex interplay of competing electronic effects and environmental influences. A definitive understanding cannot be achieved through a single technique. The integrated approach detailed in this guide—combining the predictive power of computational chemistry with the empirical certainty of multi-nuclear, variable-temperature NMR, and supported by vibrational and electronic spectroscopies—provides a robust, self-validating framework. This methodology allows researchers to not only identify and quantify the tautomers present but also to understand the fundamental principles governing their equilibrium, a critical insight for the rational design of novel therapeutics.

References

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019-12-20). National Institutes of Health. [Link]

-

Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - NIH. (2022-08-11). National Institutes of Health. [Link]

-

IR Spectroscopy. e-PG Pathshala. [Link]

-

The Effect of Solvent on Tautomerization of 4-bromo Substituted 1H- Pyrazoles: Density Functional Theory Study. (2020). Ingenta Connect. [Link]

-

NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science. [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - NIH. (2018-01-24). National Institutes of Health. [Link]

-

Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2021-01-01). ResearchGate. [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. (2006-01-01). ResearchGate. [Link]

-

Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - NIH. (2023-03-22). National Institutes of Health. [Link]

-

Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

-

Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. [Link]

-

Tautomerism Detected by NMR. (2022-09-14). Encyclopedia.pub. [Link]

-

A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. CORE. [Link]

-

FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... (2002-01-01). ResearchGate. [Link]

-

Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). (2022-02-16). ACS Publications. [Link]

-

Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. (2019-01-01). ResearchGate. [Link]

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]

-

Pairs of tautomeric pyrazoles. (2014-01-01). ResearchGate. [Link]

-

Getting the chemistry right: protonation, tautomers and the importance of H atoms in biological chemistry - PMC - PubMed Central. (2017-02-01). National Institutes of Health. [Link]

-

Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2018-01-12). Beilstein Journals. [Link]

-

Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC - NIH. (2015-08-13). National Institutes of Health. [Link]

-

A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. (2017-01-01). ResearchGate. [Link]

-

Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. The Research Portal. [Link]

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - NIH. (2022-03-10). National Institutes of Health. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH. National Institutes of Health. [Link]

-

UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. PubMed. [Link]

-

Spectroscopic evidence of keto-enol tautomerism in deliquesced malonic acid particles. (2011-05-05). pnas.org. [Link]

-

Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid. (2006-01-01). ResearchGate. [Link]

-

Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. (2016-09-26). ACS Publications. [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

-

Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - NIH. (2019-07-19). National Institutes of Health. [Link]

-

Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples - PubMed Central. (2016-09-26). National Institutes of Health. [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC - NIH. (2020-11-20). National Institutes of Health. [Link]

-

Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. [Link]

-

The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Royal Society of Chemistry. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ScienceDirect. [Link]

-

(PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2010-01-01). ResearchGate. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Getting the chemistry right: protonation, tautomers and the importance of H atoms in biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. eurekaselect.com [eurekaselect.com]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 18. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 19. narsammaacsc.org [narsammaacsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dial.uclouvain.be [dial.uclouvain.be]

- 23. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 24. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the X-ray Crystal Structure of Aminophenyl-Pyrazole Carboxylic Acids: A Case Study Approach

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the intricate world of X-ray crystallography, focusing on the structural elucidation of aminophenyl-pyrazole carboxylic acids. While the specific crystal structure of 3-amino-4-phenyl-1H-pyrazole-5-carboxylic acid is not publicly available at the time of this writing, this guide provides a comprehensive analysis of closely related, structurally significant analogs. By examining the crystal structures of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid and 3-aminopyrazole-4-carboxylic acid , we will explore the fundamental principles of molecular geometry, intermolecular interactions, and crystal packing. This document is designed to serve as a valuable resource, offering both theoretical insights and practical methodologies for researchers in medicinal chemistry and materials science.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties make it a "privileged scaffold," frequently incorporated into a wide array of therapeutic agents.[1][2] Pyrazole derivatives exhibit a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of a molecule's steric and electronic profile to optimize its interaction with biological targets.[5] The addition of amino and carboxylic acid functional groups, as in our target class of molecules, introduces hydrogen bonding capabilities that are crucial for molecular recognition and binding to enzymes and receptors. The phenyl substituent further influences the molecule's lipophilicity and potential for π-stacking interactions, both of which are key determinants of pharmacokinetic and pharmacodynamic properties.

Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design. Single-crystal X-ray diffraction is the definitive technique for obtaining this information, providing unequivocal data on bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the solid-state architecture.[6][7]

Synthesis and Crystallization

The synthesis of aminopyrazole carboxylic acids typically involves a multi-step process. A common and effective route is the cyclocondensation reaction between a β-ketoester or a related 1,3-dicarbonyl compound with a hydrazine derivative.[4]

General Synthetic Protocol

A plausible synthetic route to this compound and its isomers is outlined below. This is a generalized procedure, and specific reaction conditions may require optimization.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Methodology Details:

-

Crystal Selection and Mounting: A high-quality single crystal, typically 0.1-0.3 mm in size, is carefully selected under a microscope and mounted on a goniometer head. [8]2. Data Collection: The mounted crystal is placed in an X-ray diffractometer, where it is irradiated with X-rays (commonly from a Mo or Cu source). The crystal is rotated, and a series of diffraction images are collected by a detector. [7]3. Data Processing: The collected images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and an approximate atomic model.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

-

Validation and Analysis: The final refined structure is validated using various crystallographic metrics and analyzed to determine bond lengths, bond angles, and intermolecular interactions.

Structural Analysis: A Tale of Two Isomers

As a definitive crystal structure for this compound is not available, we will conduct a detailed analysis of two closely related compounds: 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid [1][6]and 3-aminopyrazole-4-carboxylic acid . [9]

Case Study 1: 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

This regioisomer provides invaluable insight into the influence of the phenyl group at the N1 position.

Key Structural Features:

-

Molecular Conformation: The pyrazole ring is nearly planar, as expected for an aromatic system. The phenyl group is significantly twisted with respect to the pyrazole ring, with a dihedral angle of approximately 48.13°. [1]This twist is likely due to steric hindrance between the ortho hydrogens of the phenyl ring and the substituents on the pyrazole ring.

-

Intramolecular Hydrogen Bonding: A notable feature is the presence of an intramolecular N-H···O hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid. [1][6]This interaction contributes to the planarity of the pyrazole-amino-carboxyl fragment and influences the orientation of these functional groups.

-

Intermolecular Interactions and Crystal Packing: The crystal packing is dominated by a network of intermolecular hydrogen bonds. A classic carboxylic acid dimer motif is formed through O-H···O hydrogen bonds between adjacent molecules. [1][6]Additionally, N-H···N hydrogen bonds link the molecules into two-dimensional sheets. [1]These strong, directional interactions are the primary drivers of the observed crystal packing.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/n | [6] |

| a (Å) | 3.7937 (5) | [6] |

| b (Å) | 21.613 (3) | [6] |

| c (Å) | 11.1580 (16) | [6] |

| β (°) | 92.170 (2) | [6] |

| V (ų) | 914.2 (2) | [6] |

| Z | 4 | [6] |

Table 1: Crystallographic data for 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid. [6]

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation | Reference |

|---|---|---|---|---|---|---|

| N-H···O (intramolecular) | 0.86 | 2.08 | 2.688 (2) | 126 | - | [1][6] |

| O-H···O | 0.82 | 1.83 | 2.647 (2) | 175 | -x+1, -y+1, -z+1 | [1][6] |

| N-H···N | 0.86 | 2.16 | 3.016 (2) | 174 | x-1, y, z | [1][6] |

Table 2: Hydrogen bond geometry for 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid. [1][6]

Case Study 2: 3-Aminopyrazole-4-carboxylic acid

This molecule allows for an examination of the fundamental pyrazole-amino-carboxylic acid core without the influence of a phenyl substituent.

Key Structural Features:

-

Zwitterionic Form: In the crystalline state, this molecule exists as a zwitterion, where the proton from the carboxylic acid has transferred to a ring nitrogen atom. [9]* Complex Hydrogen Bonding Network: The absence of the bulky phenyl group allows for a more intricate and dense network of intermolecular hydrogen bonds. N-H···O hydrogen bonds link the molecules into chains, which are then crosslinked by other strong hydrogen bonds, forming a complex three-dimensional architecture. [9]* Planarity: The pyrazole core is nearly planar, with the carboxylate and amino groups showing slight deviations from this plane. [9]

Parameter Value Reference Crystal System Monoclinic [9] Space Group P2₁ [9] a (Å) 5.894 (1) [9] b (Å) 5.485 (1) [9] c (Å) 8.163 (1) [9] β (°) 109.43 (1) [9] V (ų) 248.8 (1) [9] | Z | 2 | [9] |

Table 3: Crystallographic data for 3-aminopyrazole-4-carboxylic acid. [9]

Computational Analysis: Hirshfeld Surface and DFT

To complement the experimental X-ray data, computational methods such as Hirshfeld surface analysis and Density Functional Theory (DFT) provide deeper insights into the nature of intermolecular interactions and molecular properties.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. [9]The Hirshfeld surface is a three-dimensional surface that defines the space of a molecule in a crystal, and various properties can be mapped onto this surface to highlight different types of interactions.

-

dnorm : This property, mapped onto the Hirshfeld surface, reveals close intermolecular contacts. Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii, highlighting the most significant interactions, such as strong hydrogen bonds.

-

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts, allowing for a percentage breakdown of interactions (e.g., H···H, O···H, C···H). For molecules with significant hydrogen bonding capabilities, O···H/N···H contacts are expected to be prominent. [10]

Caption: Conceptual workflow for Hirshfeld surface analysis.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. [11][12]

-

Geometry Optimization: DFT can be used to calculate the lowest energy conformation of a molecule, providing theoretical bond lengths and angles that can be compared with experimental X-ray data. [13]* Tautomeric Stability: For molecules like pyrazoles that can exist in different tautomeric forms, DFT calculations can predict their relative stabilities. [13]Studies have shown that for 3(5)-aminopyrazoles, the 3-amino tautomer is generally more stable. [2]* Electronic Properties: DFT can also be used to calculate various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding a molecule's reactivity and electronic transitions.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the structural analysis of aminophenyl-pyrazole carboxylic acids, utilizing a case study approach in the absence of specific data for this compound. Through the detailed examination of closely related analogs, we have highlighted the crucial role of single-crystal X-ray diffraction in elucidating molecular conformation and the intricate network of hydrogen bonds that govern crystal packing.

The insights gained from these structural studies are invaluable for the field of drug discovery. A thorough understanding of the three-dimensional structure and intermolecular interactions of these pyrazole derivatives allows for the rational design of new molecules with improved efficacy, selectivity, and pharmacokinetic properties.

Future work should focus on obtaining the single-crystal X-ray structure of this compound to provide a direct comparison with the isomers discussed herein. Such a study would offer a more complete picture of the structure-property relationships within this important class of compounds.

References

-

Dobson, A. J., & Gerkin, R. E. (1998). Complex Network of Hydrogen Bonds in 3-Aminopyrazole-4-carboxylic Acid. Acta Crystallographica Section C: Crystal Structure Communications, 54(2), 253-256. [Link]

-

Zia-ur-Rehman, M., Elsegood, M. R. J., Akbar, N., & Saleem, R. S. Z. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1312–o1313. [Link]

- BenchChem. (n.d.). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals.

- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

- Al-Omair, M. A. (2015). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 20(8), 13943–13959.

- Molecules. (2021).

- IUCr Journals. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online.

- Fiveable. (n.d.). Single crystal X-ray diffraction.

- CrystalExplorer. (n.d.). The Hirshfeld Surface.

- AIP Publishing. (2021).

- Secrieru, A., Lopes, S., Cristiano, M. L. S., & Fausto, R. (2021). Structure and IR Spectra of 3(5)

- Fun, H.-K., et al. (2014). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole.

- Vertex AI Search. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery.

- Carleton College. (2007). Single-crystal X-ray Diffraction.

- Al-Sehemi, A. G., et al. (2014). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of the Chemical Society of Pakistan, 36(1).

- Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.

- Bruker. (2020). What is Single Crystal X-ray Diffraction? [Video]. YouTube.

-

Priyanka, S., et al. (2021). Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-yl) Benzo[c]O[1][5][9]xadiazole. Materials Science Forum, 1036, 36-43.

- Mert, S., & Kazaz, C. (2012). Synthesis of new derivatives of 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid. Journal of the Serbian Chemical Society, 77(12), 1625–1634.

- Loh, W. S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386–2398.

- Dobson, A. J., & Gerkin, R. E. (1998). Complex Network of Hydrogen Bonds in 3-Aminopyrazole-4-carboxylic Acid.

- Sigma-Aldrich. (n.d.). 3-phenyl-1H-pyrazole-5-carboxylic acid.

- Caruso, F., et al. (2009). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2815.

- ResearchGate. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online.

- PubMed. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online.

- Al-Omair, M. A. (2015). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.

- ResearchGate. (2014). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole.

- MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.

- Core. (n.d.). A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism.

- Royal Society of Chemistry. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. CrystEngComm.

- Ben-Aoun, Z., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6499.

Sources

- 1. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sci-hub.se [sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. A second polymorph of (Z)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid [stenutz.eu]

- 11. researchgate.net [researchgate.net]

- 12. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. japtronline.com [japtronline.com]

discovery and history of substituted aminopyrazole carboxylic acids

An In-Depth Technical Guide to the Discovery and History of Substituted Aminopyrazole Carboxylic Acids

Authored by a Senior Application Scientist

Foreword: The Privileged Scaffold in Modern Drug Discovery